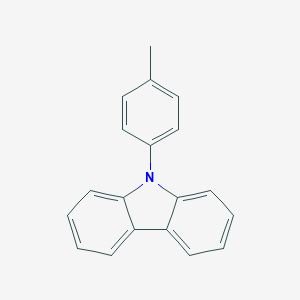

9-(p-Tolyl)carbazole

Numéro de catalogue B186346

Poids moléculaire: 257.3 g/mol

Clé InChI: OZVXBXKVMMIGDV-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US06528657B2

Procedure details

32.0 g (191 mmol) of carbazole, 50.0 g (229 mmol) of 4-iodotoluene, 2.02 g (31.9 mmol) of copper powder, 16.8 g (53.7 mmol) of 18-crown-6-ether and 29.0 g (210 mmol) of potassium carbonate were placed in a 500 ml four-necked flask with a mechanical stirrer and bulb-shaped cooler. To this was added 300 ml of o-dichlorobenzene as solvent. The resultant product was heated to 180° C. under a nitrogen flow in a silicone oil bath, and subjected to the reaction for 113 hours. After the reaction was completed, the reaction product was subjected to suction filtration with a suction funnel, before it was cooled down. The resultant filtrate was concentrated in an evaporator. To the resultant oily product was added 200 ml of methanol. The precipitated solid was subjected to the filtration at a reduced pressure with a suction funnel to obtain a gray solid, which was recrystallized in the presence of benzene to obtain 31.0 g of a white crystal.

Name

copper

Quantity

2.02 g

Type

catalyst

Reaction Step One

[Compound]

Name

resultant product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.I[C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=1.C1OCCOCCOCCOCCOCCOC1.C(=O)([O-])[O-].[K+].[K+]>ClC1C=CC=CC=1Cl.[Cu]>[C:18]1([CH3:21])[CH:19]=[CH:20][C:15]([N:12]2[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[C:5]3[C:13]2=[CH:1][CH:2]=[CH:3][CH:4]=3)=[CH:16][CH:17]=1 |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

32 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3NC12

|

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

IC1=CC=C(C=C1)C

|

|

Name

|

|

|

Quantity

|

16.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1COCCOCCOCCOCCOCCO1

|

|

Name

|

|

|

Quantity

|

29 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

copper

|

|

Quantity

|

2.02 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Two

[Compound]

|

Name

|

resultant product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=C(C=CC=C1)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

subjected to the reaction for 113 hours

|

|

Duration

|

113 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction product was subjected to suction filtration with a suction funnel, before it

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled down

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The resultant filtrate was concentrated in an evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the resultant oily product was added 200 ml of methanol

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated solid was subjected to the filtration at a reduced pressure with a suction funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a gray solid, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recrystallized in the presence of benzene

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 31 g | |

| YIELD: CALCULATEDPERCENTYIELD | 63.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |